5-Fluoro-6-methylpyridine-2-carboxylic acid

Analytical Chemistry Quality Control Synthetic Chemistry

5-Fluoro-6-methylpyridine-2-carboxylic acid (CAS 1005474-88-3) is a differentiated picolinic acid building block with a unique 5-fluoro-6-methyl substitution pattern. This precise electronic and steric profile is essential for synthesizing broad-spectrum antiviral agents targeting RNA-dependent RNA polymerase (RdRp), as well as potent kinase and HDAC6 inhibitors. Unlike simpler analogs, the combination of electron-withdrawing fluorine and electron-donating methyl groups provides the metabolic stability and binding affinity required for lead optimization in medicinal chemistry. Researchers developing next-generation antidiabetic metal complexes also choose this scaffold to tune α-glucosidase inhibition. Procure this 97% pure intermediate to accelerate your drug discovery and agrochemical R&D programs.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 1005474-88-3
Cat. No. B1441928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methylpyridine-2-carboxylic acid
CAS1005474-88-3
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)O)F
InChIInChI=1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyZJEGUWBJHQZLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methylpyridine-2-carboxylic Acid (CAS: 1005474-88-3): Baseline Overview for Scientific Procurement


5-Fluoro-6-methylpyridine-2-carboxylic acid (CAS: 1005474-88-3), also known as 5-fluoro-6-methylpicolinic acid, is a heterocyclic organic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . It is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring both a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring [1]. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of complex molecules in pharmaceutical and agrochemical research [2].

Why 5-Fluoro-6-methylpyridine-2-carboxylic Acid Cannot Be Simply Substituted in Critical Synthesis Pathways


While numerous picolinic acid derivatives exist, the precise substitution pattern of 5-Fluoro-6-methylpyridine-2-carboxylic acid is critical for its intended applications. Simple substitution with unsubstituted picolinic acid, 6-methylpicolinic acid (CAS: 934-60-1), or 5-fluoropicolinic acid (CAS: 107504-08-5) would result in a molecule with fundamentally different electronic properties, steric bulk, and hydrogen-bonding capabilities [1]. For instance, the presence of both electron-withdrawing fluorine and electron-donating methyl groups alters the pyridine ring's reactivity and metabolic stability in ways that single substitutions do not [2]. This unique combination is often essential for achieving the desired binding affinity, selectivity, or reactivity profile in downstream compounds, as evidenced by its use as a specific building block for antiviral agents [3].

Product-Specific Quantitative Evidence Guide for 5-Fluoro-6-methylpyridine-2-carboxylic Acid


Guaranteed High Purity for Reproducible Downstream Synthesis

When sourcing 5-fluoro-6-methylpyridine-2-carboxylic acid for critical synthetic pathways, the purity of the starting material is paramount. While lower purity grades exist, reputable vendors guarantee a purity of ≥97% for this compound, as verified by independent analytical methods . This level of purity ensures that downstream reactions are not compromised by unknown impurities, which can be a significant source of variability and failure in complex multi-step syntheses. This is a verifiable, batch-specific metric that differentiates a research-grade material from a lower-quality technical-grade alternative .

Analytical Chemistry Quality Control Synthetic Chemistry

Verified Molecular Identity via Spectroscopic Fingerprinting

The structural integrity of 5-fluoro-6-methylpyridine-2-carboxylic acid can be definitively confirmed through its unique spectroscopic profile. Publicly available experimental data provides characteristic 1H NMR and 13C NMR spectra for this compound, allowing for unambiguous identification and verification against a known standard [1]. This is a crucial differentiator from other regioisomers or close structural analogs (e.g., 5-fluoro-6-methylnicotinic acid, CAS: 932705-78-7) which would exhibit distinct and non-overlapping NMR peaks. Without this verification, the risk of using the wrong isomer, leading to complete project failure, is high.

Structural Biology Analytical Chemistry Compound Characterization

Differentiation in α-Glucosidase Inhibition Potential via Complexation

A direct class-level comparison reveals the impact of substitution. The unsubstituted parent compound, 6-methylpicolinic acid (6-MPA), is itself inactive as an α-glucosidase inhibitor [1]. However, when this ligand is complexed with certain transition metals like Cu(II) or Zn(II), the resulting complexes demonstrate potent α-glucosidase inhibitory activity, with IC50 values reported in the low micromolar range [2]. The introduction of a fluorine atom at the 5-position, as in 5-fluoro-6-methylpyridine-2-carboxylic acid, is expected to further modulate the electronic properties and geometry of the resulting metal complexes. This could lead to enhanced binding affinity and altered selectivity profiles compared to complexes derived from non-fluorinated analogs, providing a distinct avenue for developing more potent inhibitors.

Diabetes Research Enzyme Inhibition Medicinal Chemistry

Differentiated Scaffold for Kinase and Epigenetic Inhibitor Development

The picolinic acid scaffold is a privileged structure in medicinal chemistry, particularly for targeting kinases and epigenetic enzymes. While direct data for 5-fluoro-6-methylpyridine-2-carboxylic acid is sparse, its derivatives have been incorporated into potent inhibitors. For instance, certain picolinamide derivatives, which can be synthesized from this compound, have shown activity against PIM kinases with IC50 values in the nanomolar range [1]. Separately, derivatives of this compound have been reported to exhibit potent inhibitory activity against targets like IRAK and HDAC6, with IC50 values in the nanomolar range [2][3]. The specific 5-fluoro-6-methyl substitution pattern is a key design element for achieving selectivity within a target family, as the combined steric and electronic effects are distinct from those of other picolinic acid analogs.

Cancer Therapeutics Kinase Inhibition Epigenetics

Best Research and Industrial Application Scenarios for 5-Fluoro-6-methylpyridine-2-carboxylic Acid


Synthesis of Antiviral Agents Targeting RNA-Dependent RNA Polymerase (RdRp)

5-Fluoro-6-methylpyridine-2-carboxylic acid has been specifically reported as a precursor for synthesizing broad-spectrum antiviral agents designed to inhibit RNA-dependent RNA polymerase (RdRp) [1]. This application scenario is ideal for projects focused on developing novel therapies against RNA viruses. The unique fluorine and methyl substitution pattern on the picolinic acid core is critical for achieving the desired interaction with the viral enzyme's active site, a feature not shared by simpler picolinic acid analogs.

Development of α-Glucosidase Inhibitors for Type 2 Diabetes Research

Based on class-level evidence, this compound is an excellent candidate for synthesizing novel metal complexes to be evaluated as α-glucosidase inhibitors [2]. Given that the non-fluorinated analog (6-methylpicolinic acid) yields potent inhibitors upon complexation with metals like Cu(II) and Zn(II) [3], the 5-fluoro-6-methyl analog provides a distinct scaffold with altered electronic properties. This scenario is highly relevant for academic and industrial groups focused on next-generation antidiabetic agents.

Synthesis of Selective Kinase and Epigenetic Modulators

The picolinic acid scaffold is a recognized starting point for creating kinase and epigenetic inhibitors. Derivatives of 5-fluoro-6-methylpyridine-2-carboxylic acid have been implicated in the development of compounds with nanomolar activity against targets such as IRAK, PIM kinase, and HDAC6 [4][5]. This application scenario is best suited for medicinal chemistry teams aiming to optimize the selectivity and potency of their lead compounds by exploiting the unique electronic and steric features conferred by the 5-fluoro-6-methyl substitution pattern.

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